

melanotan-II synthesis and purification for laboratory use

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Compound of Interest

Compound Name: melanotan-II

Cat. No.: B1676171

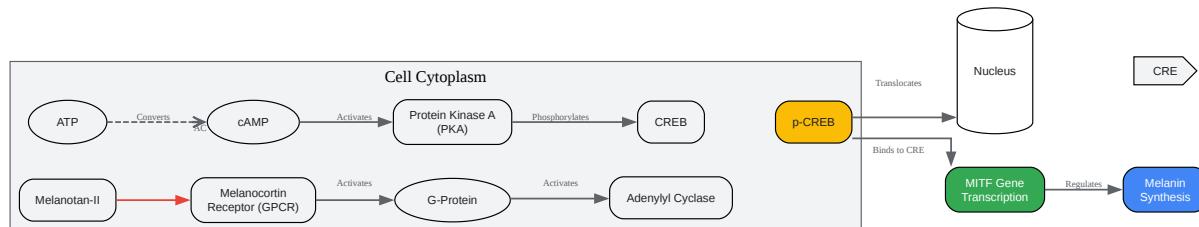
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Melanotan-II Signaling Pathway

Melanotan-II is a synthetic analog of the naturally occurring α -melanocyte-stimulating hormone (α -MSH). It functions as a non-selective agonist for melanocortin receptors, with the highest affinity for MC1, MC3, MC4, and MC5 receptors. The binding of **Melanotan-II** to these receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by **Melanotan-II** upon binding to melanocortin receptors involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) on the DNA, leading to the transcription of target genes. A key target gene in melanocytes is the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanin synthesis.

Below is a diagram illustrating this signaling cascade.



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Melanotan-II signaling pathway leading to melanin synthesis.

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